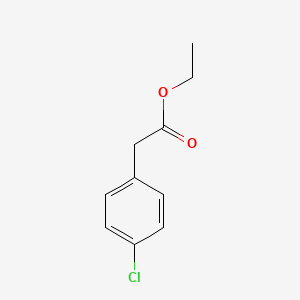

Ethyl 4-chlorophenylacetate

Descripción

The exact mass of the compound Ethyl (4-chlorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 368009. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-chlorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chlorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWBWFXECVFDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161447 | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-24-9 | |

| Record name | Benzeneacetic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chlorophenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG77BUS8B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Solubility and Phase Behavior of Ethyl 4-chlorophenylacetate: A Technical Guide

The following technical guide details the solubility profile, thermodynamic behavior, and handling protocols for Ethyl 4-chlorophenylacetate , designed for researchers and process chemists.

Executive Summary

Ethyl 4-chlorophenylacetate (CAS: 14062-24-9) presents a unique challenge in process chemistry due to its physicochemical nature as a Low-Melting Solid (LMS) . With a melting point (MP) of approximately 32–34°C [1, 2], this compound exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions.

Unlike high-melting Active Pharmaceutical Ingredients (APIs) where solubility is defined by rigid solid-liquid equilibrium (SLE), the behavior of Ethyl 4-chlorophenylacetate is governed by melt-miscibility and liquid-liquid phase separation (LLPS) (often observed as "oiling out"). This guide shifts the focus from traditional solubility tables to a phase-behavior-centric approach, essential for effective synthesis, extraction, and purification.

Physicochemical Profile

| Parameter | Value | Relevance |

| Molecular Formula | C₁₀H₁₁ClO₂ | Lipophilic ester structure |

| Molecular Weight | 198.65 g/mol | Moderate size, non-bulky |

| Melting Point | 32–34°C (305–307 K) | Critical Control Point : Defines processing strategy (Melt vs. Solution) |

| Boiling Point | 134–135°C (15 Torr) | Suitable for vacuum distillation |

| Water Solubility | Negligible (< 0.1 g/L) | High partition coefficient (LogP ~2.[1]9) favors organic extraction |

Solubility Landscape & Solvent Compatibility

Based on industrial synthesis protocols and physicochemical properties, the solubility profile of Ethyl 4-chlorophenylacetate is categorized by solvent class.

Solvent Interaction Table

Data synthesized from process patents and standard solubility parameters. [3, 4]

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Ethers | MTBE, THF, 2-MeTHF | High/Miscible | Reaction solvent (e.g., enolate formation) |

| Alcohols | Ethanol, Isopropanol | Temperature Dependent | Crystallization (requires cooling <0°C) |

| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible | Extraction / Work-up |

| Aromatics | Toluene, Xylene | Miscible | Azeotropic drying / High-T reactions |

| Alkanes | Heptane, Hexane | Low / Moderate | Anti-solvent for precipitation |

| Chlorinated | DCM, Chloroform | Miscible | Analytical standards / Small scale |

Expert Insight: Above 35°C, Ethyl 4-chlorophenylacetate is miscible with almost all organic solvents (except highly polar ones like glycol). The "solubility" limit is only relevant when cooling below 30°C to induce crystallization.

Thermodynamic Framework

For a low-melting solid, the Ideal Solubility can be modeled to predict the maximum theoretical concentration before precipitation (or oiling out) occurs.

Ideal Solubility Model (Van't Hoff)

The solubility (

- : 306.15 K (33°C)

-

(Estimated via Walden's Rule): ~17.3 kJ/mol (assuming

-

Implication: A small drop in temperature (e.g., from 30°C to 20°C) causes a sharp decrease in ideal solubility, but due to the low

, the compound often forms a supercooled liquid (oil) rather than crystals.

Phase Behavior Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling Ethyl 4-chlorophenylacetate based on temperature relative to its melting point.

Figure 1: Phase processing logic for Low-Melting Solids. Note the risk of "Oiling Out" when cooling below the melting point.

Experimental Protocol: Determining Solubility of LMS

Standard gravimetric solubility methods (filtration of saturated solution) fail for Ethyl 4-chlorophenylacetate because the friction of filtration can melt the solid, or the oil phase can clog filters.

Recommended Method: Visual Polythermal Analysis

Equipment

-

Jacketed glass reactor (10–50 mL) with overhead stirring.

-

Precision temperature probe (±0.1°C).

-

Lasentec FBRM (optional) or Turbidity probe.

Step-by-Step Methodology

-

Preparation: Weigh a specific mass of Ethyl 4-chlorophenylacetate (

) and solvent ( -

Dissolution: Heat the mixture to 40°C (above MP) until a clear homogeneous liquid is obtained.

-

Cooling (Recrystallization Point):

-

Cool at a slow ramp (e.g., 0.5°C/min).

-

Monitor for the first appearance of turbidity (cloud point).

-

Note: If droplets appear instead of crystals, the system is "oiling out" (Liquid-Liquid Phase Separation).

-

-

Heating (Dissolution Point):

-

Re-heat the suspension/emulsion at 0.2°C/min.

-

Record the temperature (

) where the solution becomes optically clear.

-

-

Iteration: Repeat with varying solvent ratios to construct the solubility curve.

Self-Validating Check: If

is consistently higher thanby >5°C, your system has a wide metastable zone, and seeding is required for accurate solubility determination.

Applications in Synthesis & Purification

Reaction Solvent Selection

In the synthesis of pharmaceutical intermediates (e.g., pyrimidinyl derivatives), Ethyl 4-chlorophenylacetate is often reacted in MTBE or Toluene [4].

-

Why? These solvents have low boiling points for easy removal but are sufficiently non-polar to prevent hydrolysis of the ester.

-

Protocol: Dissolve limiting reagent in MTBE; add Ethyl 4-chlorophenylacetate as a liquid (melted) stream.

Purification Strategy

Due to the low melting point, crystallization is difficult and often results in low yields or impure oils.

-

Preferred Method: Vacuum Distillation.

-

Alternative: Melt Crystallization.

-

Cool the crude oil to 0°C.

-

Allow the bulk to solidify.

-

Slowly warm to 30°C to "sweat" out impurities (which reside in the liquid inclusions).

-

References

-

PubChem. (n.d.).[3] Ethyl (4-chlorophenyl)acetate | C10H11ClO2.[1][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

ChemBK. (2024).[4] Ethyl (4-chlorophenyl)acetate Physical Properties. Retrieved January 31, 2026, from [Link]

- Google Patents. (2019). Processes for the preparation of pyrimidinylcyclopentane compounds (AU2019202461B2).

Sources

Alternative synthesis routes for Ethyl 4-chlorophenylacetate

An In-depth Technical Guide to Alternative Synthesis Routes for Ethyl 4-chlorophenylacetate

Abstract

Ethyl 4-chlorophenylacetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances.[1][2] Its molecular structure, featuring a reactive ester group and a chlorinated aromatic ring, makes it a versatile building block for more complex molecules.[2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for industrial applications. This guide provides an in-depth analysis of the classical Fischer-Speier esterification route and explores several alternative synthesis strategies. Each method is evaluated based on its mechanistic principles, experimental protocol, and practical advantages and limitations, offering researchers and process chemists a comprehensive resource for informed decision-making.

Introduction: The Significance of Ethyl 4-chlorophenylacetate

Ethyl 4-chlorophenylacetate (CAS No: 14062-24-9) is an aromatic ester with the chemical formula C₁₀H₁₁ClO₂.[3] It serves as a key precursor in the production of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The synthesis of its parent carboxylic acid, 4-chlorophenylacetic acid, is typically achieved through methods like the hydrolysis of 4-chlorobenzyl nitrile or the carbonylation of 4-chlorobenzyl chloride.[4] The subsequent esterification to obtain the ethyl ester is a crucial step that dictates the overall efficiency and cost of the final product. This guide focuses on this critical esterification step.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol [3] |

| Appearance | Colorless Low Melting Solid[5] |

| CAS Number | 14062-24-9[3][5] |

| IUPAC Name | ethyl 2-(4-chlorophenyl)acetate[5] |

The Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification, first reported in 1895, remains a widely used method for producing esters from carboxylic acids and alcohols due to its simplicity and cost-effectiveness. The reaction involves heating the carboxylic acid (4-chlorophenylacetic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7]

Mechanistic Insight

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[6] The mechanism, outlined below, involves several equilibrium steps. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (often as the solvent) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[6]

The reaction proceeds via the following key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

-

Nucleophilic Attack: A molecule of ethanol attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by the conjugate base of the catalyst or another alcohol molecule to yield the final ester and regenerate the acid catalyst.[6]

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

-

Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

-

Reagents: To the flask, add 4-chlorophenylacetic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reaction: The mixture is heated to reflux and maintained for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by vacuum distillation.

Advantages and Limitations

| Advantages | Limitations |

| Low-cost and readily available reagents. | Reversible reaction, requiring measures to shift equilibrium.[8] |

| Simple experimental setup. | Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.[9] |

| Scalable for industrial production. | Not suitable for tertiary alcohols or phenols due to competing elimination reactions and poor nucleophilicity.[9] |

Alternative Synthesis Route A: Alkylation of Carboxylate via Sₙ2 Reaction

A milder alternative to the Fischer esterification involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with an ethyl halide. This approach avoids strongly acidic conditions.

Mechanistic Insight

This two-step process begins with the deprotonation of 4-chlorophenylacetic acid using a suitable base to form the corresponding carboxylate anion. This anion is a potent nucleophile that subsequently displaces a halide from an ethylating agent, such as ethyl bromide or ethyl iodide, to form the ester. The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective for this purpose.[10]

Caption: Workflow for Sₙ2 Esterification.

Experimental Protocol (DBU Method)

This protocol is adapted from a known synthesis of ethyl (4-chlorophenyl)acetate.[10]

-

Setup: In a reaction vessel, dissolve 4-chlorophenylacetic acid (0.147 mol) in acetonitrile (250 ml).

-

Reagent Addition: To the stirred solution, add bromoethane (0.0147 mol, Note: This appears to be a typo in the source, likely should be at least stoichiometric, e.g., 0.147 mol or a slight excess) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.147 mol).[10]

-

Reaction: The reaction mixture is stirred for 18 hours, with cooling in a water bath.[10]

-

Work-up: The mixture is concentrated to half its volume under reduced pressure and then diluted with water (50 ml). The aqueous layer is extracted twice with diethyl ether.[10]

-

Purification: The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[10]

Advantages and Limitations

| Advantages | Limitations |

| Mild, non-acidic reaction conditions. | Alkyl halides can be hazardous and are potent alkylating agents. |

| Generally high yields and irreversible. | The base (e.g., DBU) can be expensive for large-scale synthesis. |

| Avoids the need to remove water. | Potential for side reactions if other nucleophilic sites are present in the substrate. |

Alternative Synthesis Route B: The Acid Chloride Pathway

For carboxylic acids that are resistant to Fischer esterification or contain acid-sensitive groups, conversion to a highly reactive acid chloride intermediate is a powerful strategy.[9] This intermediate readily reacts with alcohols, even less reactive ones, to form esters under mild conditions.

Mechanistic Insight

The process involves two distinct steps:

-

Acid Chloride Formation: 4-chlorophenylacetic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for industrial applications as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

-

Esterification: The purified 4-chlorophenylacetyl chloride is then reacted with ethanol. This reaction is rapid and typically carried out in the presence of a non-nucleophilic base, like pyridine, to scavenge the HCl produced.

Caption: Two-Step Acid Chloride Pathway.

Experimental Protocol

Step 1: Synthesis of 4-chlorophenylacetyl chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

-

Reagents: Add 4-chlorophenylacetic acid (1.0 eq) to the flask. Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.

-

Reaction: The mixture is gently heated to reflux (approx. 70-80°C) for 1-2 hours until the evolution of gases ceases.

-

Purification: Excess thionyl chloride is removed by distillation (often under reduced pressure) to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 4-chlorophenylacetate

-

Setup: In a separate flask, dissolve ethanol (1.1 eq) and pyridine (1.1 eq) in an anhydrous solvent like diethyl ether or dichloromethane at 0°C.

-

Reaction: Slowly add the 4-chlorophenylacetyl chloride (1.0 eq) to the stirred alcohol solution. After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up: The reaction mixture is washed with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the ester.

Advantages and Limitations

| Advantages | Limitations |

| High reactivity of the acid chloride leads to high yields. | Thionyl chloride is a corrosive and hazardous reagent requiring careful handling. |

| The reaction is irreversible and fast. | Two-step process adds complexity and potential for yield loss between steps. |

| Effective for sterically hindered or unreactive alcohols. | The acid chloride intermediate can be moisture-sensitive. |

Alternative Synthesis Route C: Steglich Esterification

The Steglich esterification is a remarkably mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12] It is particularly valuable for substrates that are sensitive to acidic or basic conditions.[12][13]

Mechanistic Insight

The reaction is believed to proceed through the following mechanism:

-

Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

Catalysis: DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This step is crucial as it accelerates the reaction and prevents a competing side reaction where the O-acylisourea rearranges to a stable N-acylurea.[14]

-

Ester Formation: The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

-

Byproduct: The DCC is converted into dicyclohexylurea (DCU), an insoluble solid that can be removed by filtration.[12]

Caption: Steglich Esterification Mechanism.

Experimental Protocol

-

Setup: Dissolve 4-chlorophenylacetic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (DCU) will be observed.

-

Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Work-up: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the resulting ester by column chromatography or distillation.

Advantages and Limitations

| Advantages | Limitations |

| Extremely mild conditions (room temperature, neutral pH).[12] | DCC is a known allergen and moisture-sensitive. |

| High yields, even for sterically hindered substrates.[12] | The DCU byproduct can sometimes be difficult to remove completely from the product. |

| Suppresses side reactions and racemization for chiral acids.[12] | Cost of DCC and DMAP can be prohibitive for large-scale industrial use. |

A Note on Hazardous Reagents: Diazomethane

Diazomethane (CH₂N₂) is a highly efficient reagent for converting carboxylic acids into their corresponding methyl esters.[15][16] The reaction is rapid and quantitative at room temperature, driven by the formation of stable nitrogen gas as the only byproduct.[17]

The mechanism involves protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the resulting carboxylate on the protonated diazomethane.[15][17] However, diazomethane is extremely toxic, carcinogenic, and potentially explosive.[16][17] Due to these significant safety hazards and its specificity for methylation, it is not a viable or appropriate method for the synthesis of ethyl 4-chlorophenylacetate in a research or industrial setting. Safer alternatives like trimethylsilyldiazomethane exist but are also primarily for methylation.[16]

Comparative Analysis of Synthesis Routes

| Method | Conditions | Key Reagents | Yield | Scalability | Primary Advantage | Primary Disadvantage |

| Fischer Esterification | Acidic, Reflux | H₂SO₄, Excess EtOH | Moderate-High | Excellent | Low cost. | Reversible; harsh conditions.[8][9] |

| Sₙ2 Alkylation | Mild, Basic | DBU, Ethyl Halide | High | Good | Mild conditions. | Cost of base; hazardous alkylating agent. |

| Acid Chloride Pathway | Two steps; mild esterification | SOCl₂, Pyridine, EtOH | Very High | Good | Irreversible, high yield. | Use of corrosive SOCl₂.[9] |

| Steglich Esterification | Neutral, Room Temp | DCC, DMAP, EtOH | High | Fair | Extremely mild; good for sensitive substrates.[12] | Cost; DCU byproduct removal. |

Conclusion

The synthesis of Ethyl 4-chlorophenylacetate can be accomplished through several distinct pathways, each with a unique profile of advantages and challenges. The classical Fischer-Speier esterification remains a viable option for large-scale production where cost is a primary driver and the substrate is robust. However, for higher value applications or with more delicate molecular architectures, alternative methods are superior.

The acid chloride pathway offers an excellent, high-yielding, and irreversible option, though it requires stringent safety protocols for handling thionyl chloride. For laboratory-scale synthesis where mildness is paramount, the Steglich esterification is often the method of choice, providing high yields under neutral conditions compatible with a wide array of functional groups. Finally, the Sₙ2 alkylation of the carboxylate presents a balanced approach with good yields under non-acidic conditions. The selection of the optimal synthesis route will ultimately depend on a careful evaluation of the specific requirements of the project, including scale, cost, purity requirements, and the chemical nature of the starting materials.

References

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Synthesis of ethyl (4-chlorophenyl)acetate. (n.d.). PrepChem.com.

- The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. (n.d.).

- Ethyl 4-chlorophenylacetate. (n.d.). MySkinRecipes.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal.

- 4-Chlorophenylacetic acid. (n.d.). Chem-Impex.

- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Reactions.

- Ethyl 4-chlorophenylacetate, 98+%. (n.d.). Fisher Scientific.

- ETHYL 4-CHLOROPHENYLACETATE. (n.d.). gsrs.

- 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts.

- Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps.

- Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025, June 22). Master Organic Chemistry.

- Steglich esterification. (n.d.). Grokipedia.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry (RSC Publishing).

- Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025, May 22). JoVE.

- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

Sources

- 1. Ethyl 4-chlorophenylacetate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 4-chlorophenylacetate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

An In-Depth Technical Guide to Ethyl 2-(4-chlorophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-chlorophenyl)acetate, a key chemical intermediate. The document details its fundamental physicochemical properties, outlines a robust and reproducible synthesis protocol via Fischer esterification, and describes validated methods for its purification and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies to ensure high-purity outcomes and reliable characterization.

Introduction and Physicochemical Properties

Ethyl 2-(4-chlorophenyl)acetate, registered under CAS number 14062-24-9, is a carboxylic acid ester derivative.[1] Its structure, featuring a para-substituted chlorinated phenyl ring linked to an ethyl acetate group, makes it a valuable building block in organic synthesis. It serves primarily as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1]

The official IUPAC name for this compound is ethyl 2-(4-chlorophenyl)acetate .[2][3] It is also commonly referred to by synonyms such as Ethyl 4-chlorophenylacetate and 4-Chlorobenzeneacetic acid ethyl ester.[1][2][4] Understanding its fundamental properties is critical for its effective handling, reaction optimization, and purification.

Data Presentation: Physicochemical Properties

The key properties of Ethyl 2-(4-chlorophenyl)acetate are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-chlorophenyl)acetate | PubChem[2] |

| CAS Number | 14062-24-9 | Fisher Scientific[3] |

| Molecular Formula | C₁₀H₁₁ClO₂ | ChemBK[1] |

| Molecular Weight | 198.65 g/mol | PubChem[2] |

| Appearance | Colorless, low melting solid | ChemBK[1] |

| Melting Point | 32-34 °C | ChemBK[1] |

| Boiling Point | 134-135 °C at 15 Torr | ChemBK[1] |

| Density | 1.163 g/cm³ (Predicted) | ChemBK[1] |

| Flash Point | 118.3 °C | ChemBK[1] |

Synthesis Protocol: Acid-Catalyzed Fischer Esterification

The most common and industrially scalable method for synthesizing Ethyl 2-(4-chlorophenyl)acetate is the Fischer esterification of 4-chlorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[5][6]

Expertise & Experience: The "Why" Behind the Method

The Fischer esterification is an equilibrium-controlled reaction.[7][8] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying two key principles:

-

Use of Excess Reactant: The protocol employs a significant excess of ethanol. This not only drives the reaction forward according to Le Châtelier's principle but also allows ethanol to serve as the reaction solvent, creating a homogenous reaction medium.[9]

-

Removal of Water: Although not explicitly detailed in this simple reflux protocol, for more sensitive substrates, water can be removed as it forms using a Dean-Stark apparatus to prevent the reverse reaction (ester hydrolysis).[9]

The choice of sulfuric acid as a catalyst is based on its efficacy in protonating the carbonyl oxygen of the carboxylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[10]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for Ethyl 2-(4-chlorophenyl)acetate.

Experimental Protocol: Step-by-Step Methodology

Materials:

-

4-chlorophenylacetic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (98%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-chlorophenylacetic acid (e.g., 8.0 g) in anhydrous ethanol (200 ml), slowly add concentrated sulfuric acid (3 ml) while stirring.[9]

-

Reflux: Heat the mixture to reflux (approximately 78°C) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[9]

-

Extraction: Add a mixture of water (50 ml) and ethyl acetate (200 ml) to the residue and transfer to a separatory funnel.[9]

-

Washing: Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 30 ml) to neutralize the remaining acid, followed by a saturated brine solution (1 x 30 ml) to remove residual water and inorganic salts.[9]

-

Drying and Concentration: Dry the resulting organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-chlorophenyl)acetate.

Purification and Analytical Characterization

The crude product from the synthesis typically contains unreacted starting material and side products. Purification is essential to meet the high-purity standards required for subsequent applications. The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Trustworthiness: Self-Validating Protocols

The analytical workflow is designed as a self-validating system. Initial purity is assessed by a chromatographic method (GC or HPLC), which separates components based on their physicochemical properties. The identity of the main peak is then unequivocally confirmed by spectroscopic methods (MS and NMR), which provide detailed structural information. This orthogonal approach ensures high confidence in the final product's quality.

Analytical Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl (4-chlorophenyl)acetate | C10H11ClO2 | CID 84177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chlorophenylacetate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Ethyl (4-chlorophenyl)acetate | SIELC Technologies [sielc.com]

- 5. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]

- 6. jocpr.com [jocpr.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Fischer Esterification [organic-chemistry.org]

Technical Guide: Ethyl 4-chlorophenylacetate in Pharmaceutical Synthesis

Part 1: Core Directive & Technical Profile

Executive Summary

Ethyl 4-chlorophenylacetate is a critical ester intermediate employed in the synthesis of pharmaceuticals containing the 4-chlorobenzyl moiety . Unlike its acid counterpart (4-chlorophenylacetic acid), the ethyl ester offers superior solubility in organic solvents, lower melting points for easier handling, and the ability to undergo direct nucleophilic acyl substitution or alpha-carbon functionalization without prior activation.

This guide focuses on its role as a precursor for GABA

Chemical Distinction (Crucial for QA)

Researchers must distinguish this compound from its isomer to prevent catastrophic synthesis failures:

-

Target Compound: Ethyl 4-chlorophenylacetate (CAS 14062-24-9) - Chlorine is on the para-position of the phenyl ring. Stable under standard nucleophilic conditions.

-

Isomer (Impurity/Different Reagent): Ethyl

-chlorophenylacetate (CAS 4773-33-5) - Chlorine is on the alpha-carbon (adjacent to carbonyl). Highly reactive toward nucleophiles; used for different chemistries (e.g., Darzens condensation).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Strategic Application: The Baclofen Pathway

The synthesis of Baclofen (a skeletal muscle relaxant) typically relies on the introduction of a 4-chlorophenyl group into a GABA backbone. While industrial routes often start with 4-chlorobenzaldehyde, the Ethyl 4-chlorophenylacetate route offers a higher-purity entry point for generating the required glutaric acid intermediates via Claisen condensation or Michael addition analogs, avoiding the formation of difficult-to-remove stilbene byproducts common in aldehyde routes.

Mechanism of Action in Synthesis[1][2]

-

Alpha-Activation: The ester group increases the acidity of the alpha-protons (pKa ~24), allowing deprotonation by bases like LDA or NaH.

-

Chain Extension: The resulting enolate attacks electrophiles (e.g., acrylates or nitroalkenes) to build the carbon skeleton.

-

Hydrolysis/Decarboxylation: The ester is easily hydrolyzed to the acid, which is the active form in the final drug or the substrate for Curtius/Hoffmann rearrangements.

Protocol A: High-Efficiency Reduction to 2-(4-Chlorophenyl)ethanol

This alcohol is a versatile building block for antihistamines and agrochemicals. Direct reduction of the ester is preferred over the acid due to milder conditions and cleaner workup.

Protocol Validity:

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH

) is standard, but Sodium Borohydride (NaBH -

Solvent System: THF/Methanol ensures solubility of both the ester and the borohydride species.

Step-by-Step Methodology

Reagents:

Procedure:

-

Dissolution: Dissolve Ethyl 4-chlorophenylacetate in anhydrous THF under N

atmosphere. Cool to 0°C. -

Addition: Add NaBH

portion-wise to control H -

Activation: Add Methanol dropwise over 30 minutes. The ester is reduced via the intermediate aldehyde (in situ).

-

Reflux: Heat to mild reflux (60°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C. Quench with sat. NH

Cl. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Purification: Dry over MgSO

and concentrate. Distillation (bp 130°C @ 10 mmHg) yields the pure alcohol.

Protocol B: Hydrolysis to High-Purity 4-Chlorophenylacetic Acid

For applications requiring the free acid (e.g., amide coupling for Beclamide analogs), hydrolysis of the ester is the primary purification step.

Procedure:

-

Suspend Ethyl 4-chlorophenylacetate in 10% NaOH (aq) .

-

Reflux for 2 hours until the solution becomes homogeneous (clearing of the oil droplets).

-

Cool to room temperature and wash with diethyl ether (removes unreacted ester and neutral impurities).

-

Acidify the aqueous layer to pH 1 with conc. HCl .

-

Filter the white precipitate. Recrystallize from water/ethanol to achieve >99.5% purity.

Part 3: Visualization & Formatting

Comparative Data Table

| Parameter | Ethyl 4-chlorophenylacetate | 4-Chlorophenylacetic Acid | Advantage of Ester |

| Physical State | Liquid / Low-melting solid | Solid (mp 104-106°C) | Easier liquid handling/dosing |

| Solubility | High (Organics) | Low (Non-polar organics) | Homogeneous reactions in THF/DCM |

| Reactivity | Nucleophilic Acyl Substitution | Acid-Base Chemistry | Direct reaction with amines/hydrides |

| Storage Stability | High (Non-hygroscopic) | Moderate (Hygroscopic) | Long-term shelf life |

Synthetic Pathway Diagram (Baclofen Precursor Logic)

Caption: Divergent synthetic pathways from Ethyl 4-chlorophenylacetate to CNS-active agents.

Critical Process Parameters (CPPs)

-

Moisture Control: In Protocol A (Reduction), moisture content >0.5% in THF will decompose NaBH

, leading to stalled reactions and ester hydrolysis byproducts. -

Temperature Control: In Protocol B (Hydrolysis), maintain reflux. Sub-boiling temperatures lead to incomplete conversion and difficult separation of the ester-acid mixture.

-

Impurity Profile: Monitor for Ethyl phenylacetate (dechlorinated byproduct) if catalytic hydrogenation is attempted instead of hydride reduction.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84177, Ethyl 4-chlorophenylacetate. Retrieved from [Link]

-

Organic Syntheses. (1941). Ethyl alpha-chlorophenylacetate (Differentiation Reference). Org. Synth. 1941, 21, 39. Retrieved from [Link]

-

Brieflands. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Fisher Scientific. (2025). Ethyl 4-chlorophenylacetate Safety Data Sheet. Retrieved from [Link]

Sources

High-Purity Isolation of Ethyl 4-chlorophenylacetate via Cryogenic Solution Crystallization

Executive Summary & Technical Context

This application note details the purification of Ethyl 4-chlorophenylacetate, a compound that presents a specific challenge in organic processing: it is a low-melting solid (Melting Point ~32–34°C).

While vacuum distillation is the standard industrial method for initial isolation, it often fails to remove trace isomeric impurities or non-volatile color bodies required for pharmaceutical-grade standards (>99.8% purity). Standard recrystallization (heating to reflux and cooling to room temperature) is ineffective here because the compound’s melting point is too close to ambient temperature, frequently leading to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

The Solution: This protocol utilizes Cryogenic Solution Crystallization . By dissolving the ester in a non-polar solvent at ambient temperature and driving the system to sub-zero temperatures (-20°C to -40°C), we artificially expand the metastable zone, forcing the formation of a crystalline lattice while keeping impurities dissolved in the mother liquor.

Physicochemical Profile

| Property | Value | Critical Experimental Implication |

| Physical State | Low-melting solid / Liquid | Must handle cold; filtration requires chilled apparatus. |

| Melting Point | 32–34°C | Do NOT heat significantly to dissolve; risk of oiling out. |

| Boiling Point | ~258°C (760 mmHg) | High boiling point makes removal of high-BP impurities difficult via distillation alone. |

| Solubility | Lipophilic | Soluble in Hexane, Et2O, EtOH. Insoluble in water.[1] |

| Stability | Ester linkage | Avoid strong acids/bases and high heat + moisture (hydrolysis risk). |

Solvent System Selection

The choice of solvent is binary: it must dissolve the target at Room Temperature (RT) but reject it at -20°C.

| Solvent System | Suitability | Mechanism of Action |

| n-Hexane / Heptane | Optimal | Temperature-Dependent Solubility: The ester is highly soluble at 25°C but solubility drops precipitously < 0°C. Non-polar nature excludes polar impurities (acids/salts). |

| Pentane | Good | Similar to Hexane but easier to remove (lower BP). Requires handling at very low temps to minimize evaporation. |

| Ethanol/Water | Risky | Anti-Solvent Method: Water acts as anti-solvent. Risk:[2][3] Hydrolysis of the ester linkage if not pH neutral; oiling out is common. |

| Diethyl Ether | Poor | Too high solubility even at low temperatures; difficult to recover yield. |

Selected System: n-Heptane (Preferred for industrial safety over Hexane) or n-Hexane (Lab scale).

Detailed Protocol: Cryogenic Crystallization

Phase 1: Pre-Treatment (The "Polishing" Wash)

Goal: Remove acidic catalyst residues (p-TSA/H2SO4) and unreacted acid precursor before crystallization to prevent catalytic hydrolysis.

-

Dissolve crude Ethyl 4-chlorophenylacetate in Diethyl Ether or Ethyl Acetate (1:5 ratio).

-

Wash 2x with saturated NaHCO₃ (aq) to remove 4-chlorophenylacetic acid.

-

Wash 1x with Brine .

-

Dry organic layer over anhydrous MgSO₄ .

-

Concentrate in vacuo (Rotovap) to a yellow oil. Do not overheat (keep bath < 40°C).

Phase 2: Dissolution & Nucleation

Goal: Create a saturated solution without thermal stress.

-

Charge: Place the yellow oil (crude ester) in an Erlenmeyer flask.

-

Solvent Addition: Add n-Hexane (HPLC Grade) at Room Temperature (25°C).

-

Ratio: Start with 1.5 mL solvent per 1.0 g of crude .

-

Note: Do not heat to reflux. The compound melts at ~33°C. Heating will just create an emulsion. Agitate until dissolved.

-

-

Filtration (Clarification): If the solution is cloudy (salts/dust), filter through a 0.45 µm PTFE syringe filter or a glass frit.

Phase 3: The Thermal Gradient (Controlled Crash)

Goal: Grow crystals slowly to exclude impurities.

-

Step-Down Cooling:

-

Place the flask in a refrigerator (4°C) for 2 hours.

-

Observation: You may see cloudiness. If oil droplets form (oiling out), add a seed crystal (if available) or scratch the glass with a rod.

-

-

Deep Freeze:

Phase 4: Isolation (Cold Filtration)

Critical: The solid will melt if the apparatus is warm.

-

Chill Equipment: Pre-cool the Buchner funnel and receiving flask in the freezer or on dry ice.

-

Filtration: Quickly filter the cold slurry under vacuum.

-

Wash: Wash the filter cake immediately with ultra-cold (-78°C or -20°C) Hexane .

-

Warning: Warm hexane will re-dissolve your product instantly.

-

-

Drying:

-

Pull air through the funnel for 5 minutes.

-

Transfer to a vacuum desiccator (ambient temp, no heat).

-

Result: White crystalline solid (MP 32–34°C).

-

Process Visualization (Workflow)

Figure 1: Cryogenic crystallization workflow designed to prevent "oiling out" of low-melting esters.

Troubleshooting & Validation

Common Failure Modes

| Symptom | Cause | Remediation |

| Oiling Out | Phase separation occurred before crystallization. | The solution was cooled too fast or is too concentrated. Re-warm to RT, add 10% more hexane, and cool slower. |

| No Crystals (-20°C) | Super-saturation not reached. | Evaporate 20% of the solvent (using a stream of N₂) and return to freezer. |

| Melting on Filter | Ambient heat transfer. | Use a jacketed filter funnel cooled with circulator fluid, or work in a cold room. Ensure wash solvent is on dry ice. |

Purity Validation

-

Melting Point: Sharp transition at 32–34°C . Broad range (<30°C) indicates solvent entrapment or impurities.

-

GC-MS: Check for absence of 4-chlorophenylacetic acid (precursor) and ethyl chloroacetate (reagent).

-

1H NMR (CDCl₃):

-

Triplet at

1.25 (3H, -CH₃) -

Singlet at

3.56 (2H, -CH₂-) -

Quartet at

4.14 (2H, -OCH₂-) -

Multiplet at

7.2-7.3 (4H, Aromatic)

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84177, Ethyl 4-chlorophenylacetate. Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101891318B - Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid - Google Patents [patents.google.com]

- 6. Ethyl 4-chlorophenylacetate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

Using Ethyl 4-chlorophenylacetate in Fischer esterification reactions

Application Note: Optimizing Fischer Esterification Pathways for Ethyl 4-chlorophenylacetate

Executive Summary

This technical guide addresses the application of Ethyl 4-chlorophenylacetate (CAS: 14062-24-9) within the context of Fischer esterification. While Fischer esterification typically refers to the condensation of a carboxylic acid and an alcohol, this molecule—already an ester—is frequently subjected to transesterification (alcoholysis) under identical mechanistic conditions.

Ethyl 4-chlorophenylacetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically phenylacetic acid derivatives like Diclofenac . This guide provides protocols for both the synthesis of the molecule (Forward Fischer) and its modification via transesterification (Exchange Fischer) to alter lipophilicity for drug delivery optimization.

Safety & Handling (Critical)

WARNING: Lachrymator & Irritant Ethyl 4-chlorophenylacetate and its precursors (specifically 4-chlorophenylacetic acid and related acid chlorides) are potent irritants.[1]

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Lachrymator: This compound can cause severe tearing and respiratory distress.[1] All operations must be performed in a functioning fume hood .

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

Mechanistic Principles

The Fischer esterification is a thermodynamic equilibrium process.[1] Whether synthesizing the ester from the acid or swapping the alkoxy group (transesterification), the mechanism relies on the protonation of the carbonyl oxygen to create a highly electrophilic center.[2]

Reaction Pathway Analysis

The following diagram illustrates the reversible transformation. Note the tetrahedral intermediate, which is the energetic barrier of the reaction.

Figure 1: Acid-catalyzed mechanistic pathway. The "Leaving Group" (LG) determines if the reaction is synthesis (LG = Water) or transesterification (LG = Ethanol).

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-chlorophenylacetate

Use this protocol to generate the starting material from the parent acid.

Reagents:

-

4-Chlorophenylacetic acid (1.0 equiv)[1]

-

Absolute Ethanol (Excess, solvent/reactant)

-

Catalyst: Sulfuric Acid (H₂SO₄, 5 mol%) or p-Toluenesulfonic acid (p-TSA, 1-3 mol%)[1]

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chlorophenylacetic acid in 50 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

-

Reflux: Attach a reflux condenser and heat to 80°C (ethanol boiling point: 78°C). Maintain reflux for 4–6 hours.

-

Optimization: For scale-up (>50g), use a Dean-Stark trap with a ternary azeotrope (Ethanol/Benzene/Water or Ethanol/Toluene/Water) to physically remove water and drive the equilibrium (Le Chatelier’s Principle).

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol.[1]

-

Neutralization: Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.[1]

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Transesterification (The "Exchange" Reaction)

Use this protocol to convert Ethyl 4-chlorophenylacetate into a Methyl, Butyl, or Isopropyl analog for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Ethyl 4-chlorophenylacetate (1.0 equiv)[1]

-

Target Alcohol (Methanol, n-Butanol, etc.) - 10-20 equiv.[1]

-

Catalyst: p-TSA (5 mol%)[1]

Workflow:

-

Setup: Charge a flask with 5.0 g of Ethyl 4-chlorophenylacetate.

-

Solvent Swap: Add 40 mL of the target alcohol (e.g., Methanol).[1] The large excess is required to drive the equilibrium toward the new ester.

-

Reflux: Heat to the boiling point of the target alcohol.[1]

-

Critical Step: If the target alcohol has a higher boiling point than ethanol (e.g., Butanol, bp 117°C), use a distillation head instead of a reflux condenser. Distill off the ethanol (bp 78°C) as it forms. This removal of the leaving group drives the reaction to 100% conversion.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The Rf value will shift slightly depending on the lipophilicity of the new ester.

-

Purification: Evaporate excess alcohol. Flash chromatography is usually required to separate the new ester from trace starting material if conversion is incomplete.[1]

Data & Optimization

Physical Properties of Key Components

| Component | MW ( g/mol ) | Boiling Point (°C) | Solubility (Water) | Role |

| Ethyl 4-chlorophenylacetate | 198.65 | 132-138 (at 32 mmHg) | Negligible | Substrate/Product |

| 4-Chlorophenylacetic acid | 170.59 | 102-105 (Melting Pt) | Low | Precursor |

| Ethanol | 46.07 | 78 | Miscible | Reagent/Leaving Group |

| Diclofenac Sodium | 318.13 | N/A (Salt) | Soluble | Downstream API |

Catalyst Selection Guide

| Catalyst | Pros | Cons | Recommended For |

| Sulfuric Acid (H₂SO₄) | Cheap, high activity.[1] | Corrosive, causes charring/side reactions.[1][3] | General synthesis (Protocol A). |

| p-TSA (p-Toluenesulfonic acid) | Solid (easy weighing), milder than H₂SO₄.[1] | Harder to remove if not washed thoroughly.[1] | Transesterification (Protocol B).[1] |

| Amberlyst-15 | Heterogeneous (removable by filtration).[1] | Slower kinetics, requires swelling.[1] | Green chemistry/Clean room apps. |

Application Logic: Why Transesterify?

In drug development, the ethyl ester is often just a "masking" group. Researchers transesterify Ethyl 4-chlorophenylacetate to:

-

Increase Lipophilicity: Swapping Ethyl -> n-Octyl increases logP, facilitating cell membrane permeation during in-vitro assays.[1]

-

Prodrug Design: Creating a hydrolytically sensitive ester (e.g., glycolic ester) that breaks down faster in plasma.[1]

Figure 2: Complete workflow from raw acid to modified ester intermediate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84177, Ethyl 4-chlorophenylacetate. Retrieved January 31, 2026.[1] [Link]

-

Organic Syntheses (1941). Ethyl Phenylacetate: Standard Fischer Esterification Protocols. Org. Synth. 1941, Coll.[1] Vol. 1, 270. [Link]

-

Master Organic Chemistry (2022). Transesterification: Mechanism and Conditions. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 4-chlorophenylacetate and its Principal Analyte, 4-Chlorophenylacetic Acid

Abstract: This comprehensive guide details robust derivatization protocols for the quantitative and qualitative analysis of ethyl 4-chlorophenylacetate. Recognizing that the primary analytical target is often its active metabolite and hydrolysis product, 4-chlorophenylacetic acid, this document provides two core strategic pathways. The principal pathway involves a validated saponification protocol to convert the parent ester into 4-chlorophenylacetic acid, followed by derivatization via silylation or pentafluorobenzylation to enhance volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. An alternative strategy involving the chemical reduction of the ester to 2-(4-chlorophenyl)ethanol is also presented. Each protocol is designed to be a self-validating system, with explanations grounded in chemical principles to empower researchers in drug development and analytical science.

Introduction and Analytical Rationale

Ethyl 4-chlorophenylacetate is a chemical intermediate of interest in various synthetic applications. However, in biological and environmental matrices, the focus of analysis often shifts to its more polar and biologically relevant hydrolysis product, 4-chlorophenylacetic acid. 4-Chlorophenylacetic acid is noted for its properties as an aromatase inhibitor and its potential role in antagonizing estrogen signaling, making it relevant in studies of estrogen-induced tumorigenesis.[1][2] The direct analysis of ethyl 4-chlorophenylacetate can be accomplished under specific conditions, but achieving high sensitivity, peak resolution, and robust quantification, particularly for the resultant carboxylic acid, necessitates chemical derivatization.

Derivatization serves to modify the chemical structure of an analyte to make it more suitable for a specific analytical method. For Gas Chromatography (GC), this typically involves masking polar functional groups like carboxyls (-COOH) and hydroxyls (-OH) to increase analyte volatility and thermal stability, thereby improving chromatographic peak shape and preventing analyte degradation in the hot injector port.[3][4]

This application note provides detailed, field-proven protocols for two primary derivatization workflows starting from ethyl 4-chlorophenylacetate, enabling sensitive and reliable analysis by GC-MS.

Strategic Analytical Pathways

The analytical approach for ethyl 4-chlorophenylacetate is dictated by the specific goals of the study and the analytical instrumentation available. While the ester itself can be analyzed directly via High-Performance Liquid Chromatography (HPLC), GC-based methods require a more nuanced approach, especially when the analyte of interest is the acid metabolite.

Figure 1: Decision workflow for the analysis of ethyl 4-chlorophenylacetate.

Direct Analysis by HPLC-UV

Ethyl 4-chlorophenylacetate can be analyzed directly using reverse-phase HPLC with UV detection.[5] This method is advantageous when the ester itself is the sole target and no conversion is desired. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[5] However, this approach is not suitable for the direct analysis of the hydrolyzed acid without significant method modification, and it may lack the sensitivity and specificity of GC-MS for complex matrices.

Pathway A: Hydrolysis to 4-Chlorophenylacetic Acid and Subsequent Derivatization

This is the most common and robust pathway when 4-chlorophenylacetic acid is the target analyte. The workflow involves two key stages: the complete conversion of the ester to its corresponding carboxylic acid, followed by the derivatization of the acid to prepare it for GC analysis.

Principle of Saponification

Saponification is the base-catalyzed hydrolysis of an ester.[6] A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This irreversible reaction forms a carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid. This method is preferred over acid-catalyzed hydrolysis for its irreversibility, which drives the reaction to completion and ensures high conversion yields.[6]

Figure 2: Reaction scheme for the saponification of the parent ester.

Protocol 1: Alkaline Hydrolysis of Ethyl 4-chlorophenylacetate

Materials:

-

Ethyl 4-chlorophenylacetate sample

-

Methanol or Ethanol (Reagent Grade)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 6 M

-

Diethyl Ether or Dichloromethane (Extraction Solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vial (10-20 mL) with PTFE-lined cap

-

Heating block or water bath

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known quantity of the sample containing ethyl 4-chlorophenylacetate into a reaction vial. Dissolve in 2-3 mL of methanol.

-

Base Addition: Prepare a 10% (w/v) solution of KOH in methanol. Add a 2-3 fold molar excess of the methanolic KOH solution to the sample vial.

-

Causality Note: Using an alcohol as the solvent ensures miscibility of the ester and the aqueous base, accelerating the reaction. A molar excess of base ensures the reaction goes to completion.

-

-

Hydrolysis Reaction: Securely cap the vial and heat at 60-70°C for 1-2 hours in a heating block. The reaction progress can be monitored by TLC or a preliminary GC analysis of an aliquot.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2 by adding 6 M HCl dropwise. This protonates the carboxylate salt to form the free carboxylic acid.[7]

-

Extraction: Add 5 mL of diethyl ether or dichloromethane to the vial. Cap and vortex vigorously for 1 minute to extract the 4-chlorophenylacetic acid into the organic layer. Allow the layers to separate.

-

Isolation and Drying: Carefully transfer the upper organic layer to a clean vial. Repeat the extraction (Step 5) two more times, combining the organic extracts. Dry the combined organic phase by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly and decanting.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly above. The resulting residue is 4-chlorophenylacetic acid, ready for derivatization.

Derivatization of 4-Chlorophenylacetic Acid for GC-MS

The polar carboxyl group of 4-chlorophenylacetic acid makes it unsuitable for direct GC analysis. Silylation and alkylation are two highly effective methods to prepare it for analysis.

Method A: Silylation with BSTFA

Silylation replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent due to its high reactivity and the volatile nature of its byproducts, which do not interfere with chromatography.[9][10][11]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-氯苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Ethyl (4-chlorophenyl)acetate | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Application Note: Scalable Synthesis of Ethyl 4-Chlorophenylacetate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-chlorophenylacetate (CAS 14062-24-9) , a critical intermediate in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and various agrochemicals. While multiple routes exist, this guide prioritizes the acid-catalyzed Fischer esterification of 4-chlorophenylacetic acid due to its superior atom economy, safety profile, and operational simplicity on a kilogram scale.

The protocol emphasizes azeotropic water removal to drive equilibrium, a critical factor often overlooked in small-scale batch synthesis but essential for industrial yield optimization.

Strategic Route Selection

Before initiating synthesis, it is vital to evaluate the available pathways based on raw material availability and process safety.

| Route | Reagents | Pros | Cons | Scalability Score |

| A. Fischer Esterification | 4-Chlorophenylacetic acid + EtOH + H₂SO₄ | High yield (>95%), cheap reagents, simple workup. | Equilibrium limited (requires water removal). | High (Preferred) |

| B. Pinner Reaction | 4-Chlorobenzyl cyanide + EtOH + HCl (gas) | Direct from nitrile precursor. | Requires dry HCl gas (corrosive), moisture sensitive. | Medium |

| C. Acyl Chloride | 4-Chlorophenylacetyl chloride + EtOH | Fast, irreversible. | Generates stoichiometric HCl, expensive acid chloride. | Low (Atom uneconomical) |

Decision: Route A is selected for this guide. It avoids the handling of gaseous HCl (Route B) and the corrosive waste streams of Route C.

Process Chemistry & Mechanism

Thermodynamic Control

The reaction is an equilibrium process:

To achieve >98% conversion, Le Chatelier's principle must be exploited. On a laboratory scale, this is often done by using a large excess of ethanol. However, on a scale-up (e.g., >1 kg), recovering excess solvent is energy-intensive.

-

Industrial Solution: Use a binary azeotrope (Ethanol/Water) or a ternary azeotrope (Ethanol/Water/Toluene). This protocol uses Toluene as an entrainer to continuously remove water via a Dean-Stark trap, allowing for a lower molar equivalent of ethanol (1.5 - 2.0 eq) compared to neat reflux (5 - 10 eq).

Kinetic Control

Sulfuric acid (H₂SO₄) is the standard catalyst.

-

Loading: 1-3 mol% is sufficient. Higher loading increases the risk of byproduct formation (ethers) and complicates the quench.

-

Temperature: The reaction is conducted at the boiling point of the azeotrope (~75-78°C).

Experimental Protocol (Scale: 1.0 mol)

Reagents & Equipment

-

Reactants:

-

4-Chlorophenylacetic acid (170.6 g, 1.0 mol)

-

Absolute Ethanol (92 g, ~2.0 mol)

-

Toluene (350 mL, solvent/entrainer)

-

-

Catalyst: Concentrated H₂SO₄ (2.0 g, ~20 mmol)

-

Equipment:

-

1 L 3-neck Round Bottom Flask (RBF)

-

Overhead mechanical stirrer (essential for heat transfer)

-

Dean-Stark trap with reflux condenser

-

Temperature probe

-

Step-by-Step Procedure

-

Charging: To the 1 L RBF, charge 4-Chlorophenylacetic acid and Toluene. Start stirring at 150 RPM.

-

Dissolution: Add Ethanol. The mixture may remain a slurry until heated.

-

Catalyst Addition: Caution: Exothermic. Add H₂SO₄ dropwise via addition funnel or syringe.

-

Reaction (Reflux): Heat the mantle to achieve a vigorous reflux. The internal temperature should stabilize around 76-78°C.

-

Observation: Water will begin to collect in the Dean-Stark trap.

-

Endpoint: Continue reflux until water collection ceases (theoretical: ~18 mL). Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.

-

-

Quench: Cool the mixture to 25°C. Add 100 mL of saturated NaHCO₃ solution slowly to neutralize the catalyst. Stir for 15 minutes.

-

Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

-

Washing: Wash the organic layer with:

-

1 x 100 mL Brine (sat. NaCl)

-

1 x 100 mL Water

-

-

Drying: Dry the organic phase over anhydrous MgSO₄ (or Na₂SO₄) for 30 minutes. Filter off the solid.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to recover Toluene/Ethanol.

-

Purification (Vacuum Distillation):

-

Setup a short-path distillation apparatus.

-

Boiling Point: Collect the fraction boiling at 134-135°C @ 15 Torr (or ~70°C @ 0.3 mmHg).

-

Yield Expectation: 180 - 190 g (90-95%).

-

Process Visualization (Workflow)

Figure 1: Process workflow for the azeotropic esterification of 4-chlorophenylacetic acid.

Analytical Quality Control (QC)

Verify the identity and purity of the distillate using the following parameters.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 7.28 (m, 2H): Aromatic protons (meta to Cl).

-

δ 7.20 (m, 2H): Aromatic protons (ortho to Cl).

-

δ 4.14 (q, J=7.1 Hz, 2H): Ethyl -O-CH₂ -CH₃.

-

δ 3.56 (s, 2H): Benzylic -CH₂ -CO.

-

δ 1.24 (t, J=7.1 Hz, 3H): Ethyl -O-CH₂-CH₃ .

-

Physical Properties

-

Appearance: Clear, colorless liquid.[1]

-

Refractive Index (

): 1.515 ± 0.002. -

Density: 1.157 g/mL.[2]

Troubleshooting & Scale-up Risks

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<90%) | Inefficient water removal. | Insulate the Dean-Stark arm; ensure vigorous boil-up rate. |

| Emulsion during Wash | Density of organic/aqueous layers is similar. | Add more Brine to increase aqueous density; filter through Celite if solids are present. |

| Colored Distillate | Overheating/Charring. | Ensure vacuum is stable (<15 Torr) to keep pot temp below 160°C. Use an oil bath, not a heating mantle, for uniform heat. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84177, Ethyl 4-chlorophenylacetate. Retrieved from [Link]

-

ChemBK. (2024). Ethyl (4-chlorophenyl)acetate Properties and Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification Mechanism and Kinetics. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-chlorophenylacetate in Pesticide Development

Executive Summary

Ethyl 4-chlorophenylacetate (CAS: 14062-24-9) serves as a critical "divergent intermediate" in the synthesis of high-value agrochemicals.[1][2] Its structural utility lies in the 4-chlorophenyl moiety —a pharmacophore essential for biological activity in various pyrethroids and anticoagulants—and the alpha-methylene group , which is highly activated for alkylation reactions.[1][2]

This application note details the strategic deployment of Ethyl 4-chlorophenylacetate in the synthesis of two major pesticide classes:

-

Type II Pyrethroids: Specifically as the precursor to the acid moiety of Fenvalerate and Esfenvalerate .[1][2]

-

Indandione Rodenticides: As a starting material for Chlorophacinone .[1][2]

Core Chemistry & Mechanism[1][2]

The "Divergent Intermediate" Concept

Ethyl 4-chlorophenylacetate is not merely a building block; it is a branch point.[1][2] Its reactivity profile allows it to be directed into three distinct chemical pathways:[2]

-

Pathway A (Alkylation): Deprotonation of the

-carbon allows for nucleophilic substitution with alkyl halides.[1][2] This is the primary route for synthesizing the branched acid chain of Fenvalerate .[2] -

Pathway B (Condensation): The ester/acid functionality undergoes Claisen-type condensations to form the cyclic dione structures found in Chlorophacinone .[1][2]

-

Pathway C (Reduction): Reduction of the ester yields 4-chlorophenylethanol , a precursor for azole fungicides like Nibenazole .[1][2]

Mechanistic Insight: -Alkylation

The synthesis of Fenvalerate relies on introducing an isopropyl group at the

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-chlorophenyl)-3-methylbutyrate

Target: Precursor for Fenvalerate/Esfenvalerate[1][2]

Objective: To mono-alkylate Ethyl 4-chlorophenylacetate with isopropyl bromide using a Phase Transfer Catalysis (PTC) system.

Materials

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with Ethyl 4-chlorophenylacetate and Toluene. Stir at room temperature until dissolved.

-

Catalyst Addition: Add TBAB to the solution. The mixture may appear slightly turbid.[2]

-

Base Addition: Slowly add the 50% NaOH solution while maintaining vigorous agitation (400+ RPM). The biphasic system requires high shear to maximize the interfacial area.[2]

-

Alkylation: Heat the mixture to 50°C . Add 2-Bromopropane dropwise over 60 minutes.

-

Critical Control Point: Do not exceed 60°C to prevent hydrolysis of the ester or elimination of the alkyl bromide to propene.[2]

-

-

Reaction Monitoring: Maintain 50-55°C for 4-6 hours. Monitor by GC-MS.[1][2]

-

Workup: Cool to 20°C. Add water (5 volumes) to dissolve inorganic salts. Separate the phases.

-

Washing: Wash the organic (Toluene) phase with 1N HCl (to neutralize residual base) followed by brine.

-

Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude oil.

Expected Yield: 85-92% Purity: >95% (GC)

Protocol B: Hydrolysis to 4-Chlorophenylacetic Acid

Target: Precursor for Chlorophacinone[1][2]

Objective: Efficient conversion of the ethyl ester to the free acid for downstream acylation.

Step-by-Step Methodology

-

Dissolution: Dissolve Ethyl 4-chlorophenylacetate (100 g) in Ethanol (300 mL).

-

Saponification: Add a solution of KOH (1.5 eq) in water (100 mL).

-

Reflux: Heat to reflux (78°C) for 2 hours.

-

Acidification: Distill off the ethanol. Dilute the residue with water and acidify to pH 1 with conc. HCl.

-

Isolation: The product will precipitate as a white solid.[1][2] Filter, wash with cold water, and dry.

Expected Yield: >98% Melting Point: 104-106°C[1][2]

Data Visualization & Pathway Mapping[1][2]

Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-chlorophenylacetate.

Caption: Divergent synthesis pathways utilizing Ethyl 4-chlorophenylacetate as the primary scaffold.[1][2]

Comparative Yield Data (Alkylation Methods)

| Parameter | Method A: NaH / THF | Method B: PTC (Toluene/NaOH) |

| Reagent Cost | High (NaH, dry solvents) | Low (NaOH, Toluene) |

| Safety Profile | Hazardous ( | Manageable (Corrosive liquids) |

| Reaction Time | 2-3 Hours | 4-6 Hours |

| Yield | 88% | 91% |

| Scalability | Poor (Exothermic control) | Excellent |

Safety & Handling Guidelines

Hazard Identification:

-

Ethyl 4-chlorophenylacetate: Irritant (Skin/Eye).[1][2] May cause sensitization.[1][2]

-

2-Bromopropane: Alkylating agent.[1][2] Potential carcinogen/reproductive toxin.[1][2] Handle in a fume hood.

-

Process Safety: The alkylation reaction is exothermic.[1][2] In the PTC method, the reaction rate is limited by mass transfer; however, accumulation of reagents followed by sudden agitation can lead to thermal runaway. Always maintain agitation during addition.

Waste Disposal:

-

Aqueous waste from the PTC method contains high concentrations of NaOH and bromide salts.[2] Neutralize to pH 7 before disposal.

-

Organic waste containing chlorinated aromatics must be segregated for high-temperature incineration.[1][2]

References

-

Synthesis of Fenvalerate